Cas no 2031259-05-7 (1-(2-Bromopyridin-3-yl)piperidin-2-one)

1-(2-Bromopyridin-3-yl)piperidin-2-one is a brominated heterocyclic compound featuring a pyridine ring linked to a piperidin-2-one moiety. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex nitrogen-containing frameworks. The bromine substituent at the 2-position of the pyridine ring enhances reactivity, enabling selective cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. Its rigid scaffold and functional group compatibility facilitate the development of bioactive molecules, including kinase inhibitors and other therapeutic agents. The compound’s high purity and stability ensure reliable performance in synthetic applications, making it a preferred choice for researchers in medicinal chemistry and drug discovery.
1-(2-Bromopyridin-3-yl)piperidin-2-one structure
2031259-05-7 structure
Product name:1-(2-Bromopyridin-3-yl)piperidin-2-one
CAS No:2031259-05-7
MF:C10H11BrN2O
Molecular Weight:255.111141443253
MDL:MFCD30344908
CID:4633932
PubChem ID:125424403

1-(2-Bromopyridin-3-yl)piperidin-2-one 化学的及び物理的性質

名前と識別子

    • 1-(2-bromopyridin-3-yl)piperidin-2-one
    • 1-(2-Bromopyridin-3-yl)piperidin-2-one
    • MDL: MFCD30344908
    • インチ: 1S/C10H11BrN2O/c11-10-8(4-3-6-12-10)13-7-2-1-5-9(13)14/h3-4,6H,1-2,5,7H2
    • InChIKey: IRGWFFGDWFMFLT-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CN=1)N1C(CCCC1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 222
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 33.2

1-(2-Bromopyridin-3-yl)piperidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-305017-0.5g
1-(2-bromopyridin-3-yl)piperidin-2-one
2031259-05-7 95.0%
0.5g
$310.0 2025-03-19
Enamine
EN300-305017-5g
1-(2-bromopyridin-3-yl)piperidin-2-one
2031259-05-7 95%
5g
$1199.0 2023-09-05
A2B Chem LLC
AW00955-2.5g
1-(2-bromopyridin-3-yl)piperidin-2-one
2031259-05-7 95%
2.5g
$888.00 2024-04-20
1PlusChem
1P01B6VV-5g
1-(2-bromopyridin-3-yl)piperidin-2-one
2031259-05-7 95%
5g
$1368.00 2025-03-19
1PlusChem
1P01B6VV-250mg
1-(2-bromopyridin-3-yl)piperidin-2-one
2031259-05-7 95%
250mg
$215.00 2025-03-19
1PlusChem
1P01B6VV-50mg
1-(2-bromopyridin-3-yl)piperidin-2-one
2031259-05-7 95%
50mg
$120.00 2025-03-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00819963-1g
1-(2-Bromopyridin-3-yl)piperidin-2-one
2031259-05-7 95%
1g
¥3526.0 2023-02-27
Ambeed
A863663-1g
1-(2-Bromopyridin-3-yl)piperidin-2-one
2031259-05-7 95%
1g
$471.0 2024-04-22
Enamine
EN300-305017-2.5g
1-(2-bromopyridin-3-yl)piperidin-2-one
2031259-05-7 95.0%
2.5g
$810.0 2025-03-19
Enamine
EN300-305017-0.25g
1-(2-bromopyridin-3-yl)piperidin-2-one
2031259-05-7 95.0%
0.25g
$162.0 2025-03-19

1-(2-Bromopyridin-3-yl)piperidin-2-one 関連文献

1-(2-Bromopyridin-3-yl)piperidin-2-oneに関する追加情報

Introduction to 1-(2-Bromopyridin-3-yl)piperidin-2-one (CAS No. 2031259-05-7)

1-(2-Bromopyridin-3-yl)piperidin-2-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This heterocyclic molecule, with the CAS number 2031259-05-7, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The compound’s molecular framework integrates a brominated pyridine ring with a piperidineone moiety, which together contribute to its versatile reactivity and biological activity.

The bromopyridine moiety is a crucial pharmacophore in many modern therapeutics, offering a scaffold for further functionalization and interaction with biological targets. In particular, the presence of a bromine atom at the 2-position enhances the electrophilicity of the pyridine ring, making it a valuable component in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug candidates.

1-(2-Bromopyridin-3-yl)piperidin-2-one (CAS No. 2031259-05-7) has been explored in various synthetic pathways, particularly in the development of kinase inhibitors. Kinases are enzymes that play a central role in signal transduction pathways, making them attractive targets for therapeutic intervention. The combination of the pyridine and piperidineone moieties provides multiple interaction points with the active site of kinases, potentially leading to the discovery of novel inhibitors with improved pharmacokinetic profiles.

Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular docking studies have demonstrated that derivatives of 1-(2-Bromopyridin-3-yl)piperidin-2-one can effectively bind to ATP-binding pockets of kinases, suggesting their utility as lead compounds for drug development. Additionally, virtual screening techniques have been employed to identify potential analogs with enhanced potency and reduced toxicity.

The pharmaceutical industry has shown particular interest in 1-(2-Bromopyridin-3-yl)piperidin-2-one due to its role as an intermediate in synthesizing small-molecule drugs. For instance, it has been utilized in the preparation of compounds targeting oncogenic pathways, where its ability to modulate kinase activity is highly beneficial. The bromine atom also facilitates further derivatization, allowing chemists to fine-tune properties such as solubility and metabolic stability.

In academic research, 1-(2-Bromopyridin-3-yl)piperidin-2-one (CAS No. 2031259-05-7) has been employed in studies aimed at understanding structure-activity relationships (SAR) in kinase inhibition. By systematically modifying substituents on the pyridine and piperidineone rings, researchers have gained insights into how specific structural features influence biological activity. These findings have not only advanced our understanding of kinase inhibition but also provided valuable guidance for designing next-generation inhibitors.

The compound’s versatility extends beyond kinase inhibition; it has also been explored in the development of antiviral and anti-inflammatory agents. The pyridine-piperidineone scaffold is known to exhibit broad-spectrum activity due to its ability to interact with diverse biological targets. This characteristic makes 1-(2-Bromopyridin-3-yl)piperidin-2-one a promising candidate for further exploration in drug discovery programs targeting infectious diseases and inflammatory disorders.

From a synthetic chemistry perspective, 1-(2-Bromopyridin-3-yl)piperidin-2-one (CAS No. 2031259-05-7) serves as a versatile building block for constructing more complex molecules. Its reactivity allows for facile introduction of various functional groups, enabling chemists to tailor molecular properties according to specific requirements. This adaptability has made it a staple in synthetic laboratories working on both academic research and industrial drug development projects.

The future prospects of 1-(2-Bromopyridin-3-yl)piperidin-2-one are promising, with ongoing research focusing on optimizing its pharmacological properties and exploring new therapeutic applications. Advances in biocatalysis and flow chemistry have also opened up new avenues for its synthesis, offering more efficient and sustainable production methods. As our understanding of biological pathways continues to grow, compounds like 1-(2-Bromopyridin-3-yl)piperidin-2-one will undoubtedly play an increasingly important role in the development of novel therapeutics.

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